REACTION_CXSMILES
|
C(O)(=O)[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].S(=O)(=O)(O)O.OS(O)(=O)=O.O=S(=O)=O>O>[CH:5]1[C:4]([C:5]([OH:7])=[O:6])=[CH:2][O:3][C:2](=[O:3])[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=O)OC=C1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |